2-Methyl-1H-1,3-diazepine
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Overview
Description
2-Methyl-1H-1,3-diazepine is a heterocyclic compound containing a seven-membered ring with two nitrogen atoms. This compound is part of the diazepine family, which is known for its wide range of therapeutic and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-1,3-diazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an activated methylene compound with arylglyoxal monohydrates or salicylaldehyde in ethanol under reflux conditions can yield the desired diazepine structure . This method is advantageous due to its mild reaction conditions and the absence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free conditions and the use of specific catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-1,3-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
2-Methyl-1H-1,3-diazepine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its central nervous system activities, such as anxiolytic, sedative, and antiepileptic effects.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-1H-1,3-diazepine involves its interaction with specific molecular targets and pathways. In the central nervous system, it may interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Methyl-1H-1,3-diazepine can be compared with other similar compounds, such as:
Properties
CAS No. |
922179-96-2 |
---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-methyl-1H-1,3-diazepine |
InChI |
InChI=1S/C6H8N2/c1-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) |
InChI Key |
FLBQYLRGEMXFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC=CN1 |
Origin of Product |
United States |
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